molecular formula C13H26BrN B14421907 1-(4-Bromobutyl)-3,3,5-trimethylazepane CAS No. 82154-77-6

1-(4-Bromobutyl)-3,3,5-trimethylazepane

Cat. No.: B14421907
CAS No.: 82154-77-6
M. Wt: 276.26 g/mol
InChI Key: PTSFQZYURNYBLM-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-3,3,5-trimethylazepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a bromobutyl group attached to the nitrogen atom and three methyl groups at the 3, 3, and 5 positions of the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobutyl)-3,3,5-trimethylazepane typically involves the reaction of 3,3,5-trimethylazepane with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the azepane ring attacks the bromobutane, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as potassium carbonate or sodium hydroxide is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is essential to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobutyl)-3,3,5-trimethylazepane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromobutyl group to a butyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of azepane derivatives with different substituents replacing the bromobutyl group.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of reduced azepane derivatives.

Scientific Research Applications

1-(4-Bromobutyl)-3,3,5-trimethylazepane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)-3,3,5-trimethylazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The bromobutyl group can act as a reactive site for further chemical modifications, enhancing the compound’s activity or specificity. The azepane ring structure provides a rigid framework that can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

1-(4-Bromobutyl)-3,3,5-trimethylazepane can be compared with other similar compounds such as:

    1-(4-Chlorobutyl)-3,3,5-trimethylazepane: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-(4-Bromobutyl)-3,3,5-trimethylpiperidine: A six-membered ring analog with potentially different chemical and biological properties.

    1-(4-Bromobutyl)-3,3,5-trimethylpyrrolidine: A five-membered ring analog with distinct reactivity and applications.

The uniqueness of this compound lies in its seven-membered azepane ring, which provides a different spatial arrangement and steric environment compared to its six- and five-membered counterparts

Properties

82154-77-6

Molecular Formula

C13H26BrN

Molecular Weight

276.26 g/mol

IUPAC Name

1-(4-bromobutyl)-3,3,5-trimethylazepane

InChI

InChI=1S/C13H26BrN/c1-12-6-9-15(8-5-4-7-14)11-13(2,3)10-12/h12H,4-11H2,1-3H3

InChI Key

PTSFQZYURNYBLM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC(C1)(C)C)CCCCBr

Origin of Product

United States

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